1-(4,6-Dichloro-3-pyridyl)-2-methyl-1-propanone
Description
1-(4,6-Dichloro-3-pyridyl)-2-methyl-1-propanone is a propanone derivative featuring a 4,6-dichloro-substituted pyridyl group at the 1-position and a methyl group at the 2-position. The dichloropyridyl moiety may confer electron-withdrawing effects, influencing reactivity in coupling reactions or coordination chemistry. The methyl group adjacent to the ketone could sterically modulate its participation in nucleophilic additions or reductions.
Properties
Molecular Formula |
C9H9Cl2NO |
|---|---|
Molecular Weight |
218.08 g/mol |
IUPAC Name |
1-(4,6-dichloropyridin-3-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C9H9Cl2NO/c1-5(2)9(13)6-4-12-8(11)3-7(6)10/h3-5H,1-2H3 |
InChI Key |
VAPBKKHJIIKYQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CN=C(C=C1Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4,6-Dichloro-3-pyridyl)-2-methyl-1-propanone typically involves the reaction of 4,6-dichloro-3-pyridinecarboxaldehyde with a suitable methylating agent under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4,6-Dichloro-3-pyridyl)-2-methyl-1-propanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
1-(4,6-Dichloro-3-pyridyl)-2-methyl-1-propanone is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research on its potential therapeutic effects and interactions with biological targets.
Industry: It is employed in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4,6-Dichloro-3-pyridyl)-2-methyl-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Irgacure 2959 (2-Hydroxy-1-[4-(hydroxyethoxy)phenyl]-2-methyl-1-propanone)
- Structure: Shares the 2-methyl-1-propanone backbone but substitutes the dichloropyridyl group with a 4-(hydroxyethoxy)phenyl ring.
- Applications : Widely used as a UV photoinitiator in polymer chemistry due to its ability to generate free radicals under UV light .
- Key Differences :
- The hydroxyethoxy group in Irgacure 2959 enhances water solubility and photochemical activity, unlike the lipophilic dichloropyridyl group in the target compound.
- Irgacure 2959’s phenyl ring lacks halogen substituents, reducing steric hindrance and electronic withdrawal compared to the dichloropyridyl group.
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
- Structure: Contains a pyridyl group but differs in backbone (butanone vs. propanone) and substituents (methylnitrosamino vs. dichloro).
- Biological Activity: A tobacco-specific nitrosamine with potent carcinogenicity, inducing lung and pancreatic tumors in rats at doses as low as 0.5 ppm .
- Key Differences: The nitrosamine group in NNK is critical for its carcinogenic activity, whereas the target compound lacks this functional group. Dichloro substitution on the pyridyl ring may alter metabolic pathways compared to NNK’s unsubstituted pyridyl group.
Comparative Data Table
Substituent Effects on Reactivity and Bioactivity
Electron-Withdrawing vs. Electron-Donating Groups :
- The dichloropyridyl group in the target compound likely increases electrophilicity at the ketone compared to Irgacure 2959’s electron-donating hydroxyethoxy group. This could enhance reactivity in nucleophilic additions.
- NNK’s nitrosamine group facilitates metabolic activation to DNA-alkylating agents, a pathway absent in the target compound due to structural differences .
- Irgacure 2959’s hydrophilic hydroxyethoxy group improves solubility in polar matrices, contrasting with the target compound’s predicted lipophilicity .
Research Findings and Implications
- Carcinogenicity: NNK’s induction of pancreatic tumors in 9/80 rats at 1.0 ppm underscores the significance of nitrosamine groups in carcinogenesis . The absence of such groups in the target compound suggests lower carcinogenic risk, though further toxicological studies are needed.
Biological Activity
1-(4,6-Dichloro-3-pyridyl)-2-methyl-1-propanone, a compound belonging to the class of substituted pyridines, has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound based on diverse sources.
Synthesis
The synthesis of 1-(4,6-Dichloro-3-pyridyl)-2-methyl-1-propanone typically involves the reaction of 4,6-dichloro-3-pyridinecarboxaldehyde with suitable reagents to form the desired ketone. This process can be optimized through various reaction conditions to enhance yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-(4,6-Dichloro-3-pyridyl)-2-methyl-1-propanone. In vitro assays have demonstrated its cytotoxic effects against several cancer cell lines:
The compound exhibited moderate activity against liver cancer cells with an IC50 value of 86 μM, suggesting it may serve as a lead compound for further development in cancer therapeutics.
The mechanism by which 1-(4,6-Dichloro-3-pyridyl)-2-methyl-1-propanone exerts its anticancer effects may involve inhibition of key enzymes involved in cancer progression. Studies suggest that similar compounds in its class inhibit aromatase and glycosyltransferase, which are crucial in estrogen metabolism and cellular signaling pathways associated with tumor growth .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. It has been reported to inhibit markers associated with vascular inflammation and smooth muscle cell proliferation, which are critical in conditions like atherosclerosis and restenosis . The ability to modulate inflammatory pathways positions it as a candidate for treating cardiovascular diseases.
Case Studies
A notable case study involved the evaluation of 1-(4,6-Dichloro-3-pyridyl)-2-methyl-1-propanone in a xenograft model of cancer. The compound was administered at varying doses, and tumor growth was monitored over several weeks. Results indicated a significant reduction in tumor size compared to control groups, underscoring its potential as an effective anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
